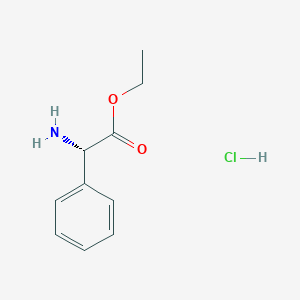

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

Vue d'ensemble

Description

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride, also known as (S)-Ethyl phenylglycinate hydrochloride, is an important compound in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- CAS Number : 59410-82-1

- Physical State : White to off-white crystalline solid

The compound is characterized by its ester functional group, which enhances its lipophilicity, allowing it to cross biological membranes more efficiently than its parent amino acid.

This compound functions primarily as a substrate for various enzymes, including glycosidases, phosphatases, and esterases. Its mechanism of action involves:

- Enzymatic Hydrolysis : The compound is hydrolyzed in biological systems to release L-phenylglycine, which is involved in several metabolic pathways.

- Interaction with Neurotransmitter Systems : It has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments.

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. A study using SH-SY5Y neuroblastoma cells demonstrated that the compound could protect against oxidative stress-induced apoptosis by maintaining cellular redox balance and reducing reactive oxygen species (ROS) levels .

2. Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory responses. It was observed to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in treating neuroinflammatory conditions.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it effectively scavenges free radicals, thereby protecting cells from oxidative damage .

Research Findings and Case Studies

Applications in Medicine

This compound is being investigated for various therapeutic applications:

- Neurological Disorders : Due to its neuroprotective and anti-inflammatory properties, it holds promise for treating conditions such as Alzheimer's disease and Parkinson's disease.

- Pain Management : Its interaction with neurotransmitter systems suggests potential applications in pain management therapies.

Applications De Recherche Scientifique

Chiral Building Block in Organic Synthesis

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride serves as a crucial chiral building block in the synthesis of various bioactive molecules. Its chirality is essential for producing enantiomerically pure compounds, which are often required in pharmaceuticals.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to synthesize complex molecules with specific stereochemistry. |

| Pharmaceutical Development | Acts as an intermediate in the production of drugs targeting neurological disorders. |

Biochemical Research

In biochemical studies, this compound has been investigated for its potential interactions with enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways.

Case Study : A study explored its role in modulating enzyme activity related to neurotransmitter pathways, indicating potential therapeutic effects in treating conditions like depression and anxiety.

Medicinal Chemistry

The compound has been evaluated for its therapeutic potential in treating various conditions:

- Neurological Disorders : Research has indicated that this compound may possess neuroprotective properties.

| Condition | Potential Effect |

|---|---|

| Depression | Modulation of neurotransmitter levels |

| Anxiety | Possible anxiolytic effects |

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate enhances the efficiency of synthesizing complex compounds.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the ester group under basic conditions. For example, hydrolysis with aqueous NaOH yields (S)-2-amino-2-phenylacetic acid (phenylglycine) as the primary product .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 10% NaOH, RT, 2 hr | (S)-Phenylglycine | >90% |

Amidation and Peptide Coupling

The free amine group participates in amidation reactions. When treated with activated carboxylic acids (e.g., PyBOP/HOBt), it forms stable amides, retaining stereochemistry :

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| PyBOP/HOBt | DMF | RT, 10 hr | (S)-PGME amide | ~85% |

Example Reaction Pathway :

Protection/Deprotection of Amine Group

The primary amine is protected using Boc anhydride, enabling further functionalization without racemization :

| Protecting Agent | Conditions | Product | Application |

|---|---|---|---|

| Boc₂O | DCM, RT, 3 hr | Boc-protected ester | Intermediate for peptide synthesis |

Reductive Alkylation

In the presence of aldehydes and reducing agents (e.g., NaBH₃CN), the amine undergoes reductive alkylation to form secondary amines :Key Features :

Interaction with Epoxide Intermediates

The compound reacts with epoxides (e.g., styrene oxide) under basic conditions to form β-amino alcohols, critical for chiral ligand synthesis :

| Epoxide | Catalyst | Product | Stereochemical Outcome |

|---|---|---|---|

| (S)-Styrene oxide | Lipase B | (R)-β-Amino alcohol | Diastereomeric ratio >20:1 |

Ester Exchange Reactions

Transesterification with methanol in acidic media produces methyl esters, preserving the (S)-configuration :Conditions :

Chiral Resolution and Purification

Racemic mixtures of the ethyl ester are resolved via enzymatic hydrolysis using proteases (e.g., Subtilisin Carlsberg), yielding enantiopure (S)-isomer :

| Method | Enzyme | Resolution Efficiency |

|---|---|---|

| Kinetic resolution | Subtilisin Carlsberg | ee >99% |

Stability Under Reaction Conditions

- Thermal Stability : Decomposes above 120°C .

- Acid Sensitivity : Protonation of the amine group enhances solubility in polar solvents (e.g., water, methanol) .

Key Reaction Data Table

| Reaction Type | Key Reagents | Stereochemical Outcome | Applications |

|---|---|---|---|

| Hydrolysis | NaOH/H₂O | Retention of (S)-configuration | Peptide synthesis |

| Amidation | PyBOP/HOBt | No racemization | API intermediates |

| Reductive Alkylation | NaBH₃CN | Diastereoselective | Chiral ligands |

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNXQLSKQSVNLL-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499797 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59410-82-1 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylglycinate hydrochloride, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JM6GAX6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.